molecular formula C8H11NO2S B1294685 4-(Ethylsulfonyl)aniline CAS No. 6334-01-6

4-(Ethylsulfonyl)aniline

Cat. No. B1294685
CAS RN: 6334-01-6
M. Wt: 185.25 g/mol
InChI Key: CBJKYWQOFCTMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S . It has an average mass of 185.243 Da and a monoisotopic mass of 185.051056 Da . It is also known by other names such as 4-(Ethanesulfonyl)aniline, 4-(Ethylsulfonyl)anilin, and 4-(Ethylsulfonyl)benzenamine .


Molecular Structure Analysis

The InChI code for 4-(Ethylsulfonyl)aniline is 1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 . This code provides a detailed description of the molecule’s structure and connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Ethylsulfonyl)aniline include a molecular weight of 185.25 g/mol . The compound has a Log Kow (KOWWIN v1.67 estimate) of 0.14, indicating its partition coefficient between octanol and water . The boiling point is estimated to be 334.05°C, and the melting point is estimated to be 105.78°C .

Scientific Research Applications

Chemical Properties

4-(Ethanesulfonyl)aniline has a CAS Number of 6334-01-6 and a molecular weight of 185.25 . It is typically stored at 4°C and protected from light .

Synthesis of Polyaniline

4-(Ethanesulfonyl)aniline can be used in the synthesis of polyaniline . Polyaniline is a conducting polymer that has gained recognition over metals due to its low cost, flexibility, high conductivity, and ease of production using chemical or electrochemical processes .

Use in Batteries

Due to its high electrical conductivity and excellent environmental stability, polyaniline, which can be synthesized from 4-(Ethanesulfonyl)aniline, has potential applications in batteries . It offers high specific capacitance and good cycling stability .

Use in Sensors

Polyaniline, derived from 4-(Ethanesulfonyl)aniline, has potential applications in sensors . Its ease of synthesis and unique properties make it a promising candidate for sensor technology .

Use in Supercapacitors

Polyaniline has shown promise in applications such as supercapacitors . This is due to its high specific capacitance and good cycling stability .

Use in Optoelectronic Devices

Polyaniline has promising potential in many optoelectronic applications . Its high electrical conductivity, light weight, ease of fabrication, and excellent environmental stability make it a suitable material for use in optoelectronic devices .

Use in Wastewater Treatment

Polyaniline also has extensive applications in wastewater treatment . Its unique properties make it an effective material for the removal of pollutants from wastewater .

Use in Electromagnetic Wave Absorption

Polyaniline-based composites, which can be synthesized from 4-(Ethanesulfonyl)aniline, have been studied for their potential in electromagnetic wave absorption . However, challenges such as processability, solubility, and dispersibility need to be addressed for their application in coatings .

properties

IUPAC Name

4-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJKYWQOFCTMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212725
Record name Aniline, p-(ethylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfonyl)aniline

CAS RN

6334-01-6
Record name 4-(Ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6334-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-(ethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6334-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, p-(ethylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (51.89 g, 0.230 mol) was added to 1-(ethylsulfonyl)-4-nitrobenzene (10 g, 0.046 mol) in ethanol (250 ml) then heated under reflux for 16 h. The mixture was cooled to room temperature and treated with aqueous sodium hydroxide (2N, 100 ml). The product was then extracted into ethyl acetate (3×150 ml). The organic extracts were combined, dried (MgSO4) and concentrated in vacuo. The residue was then purified by chromatography column over silica (50% ethyl acetate/50% petroleum ether) to afford 4-(ethylsulfonyl)-benzene amine. δ(1H NMR, DMSO, ppm): 1.00 (3H, t), 2.95 (2H, q), 5.95 (2H, s), 6.55 (2H, d), 7.35(2H, d).
Quantity
51.89 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Ethylsulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Ethylsulfonyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Ethylsulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Ethylsulfonyl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Ethylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.